![molecular formula C7H6N2O2 B1606372 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione CAS No. 65523-03-7](/img/structure/B1606372.png)
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione
描述
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione typically involves multi-step procedures. One common method includes the palladium-mediated Sonagashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by cyclization and substitution reactions to form the desired pyrrolopyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the laboratory-scale synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione has several scientific research applications:
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it acts as a colchicine-binding site inhibitor, disrupting tubulin polymerization and affecting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: Shares a similar core structure but has distinct applications and mechanisms of action.
Uniqueness
1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione is unique due to its specific interactions with molecular targets like tubulin, making it a valuable compound in anticancer research . Its ability to undergo various chemical reactions also allows for the synthesis of diverse derivatives with potential therapeutic applications.
属性
IUPAC Name |
1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-3-5-4(1-2-8-5)7(11)9-6/h1-2,8H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOFQUVPSCSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314810 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65523-03-7 | |
| Record name | NSC288721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione in biochemical research?
A1: This compound, a purine analog, is structurally similar to xanthine, a naturally occurring purine base. This similarity makes it valuable for studying enzymes like xanthine oxidase. [, ] Researchers synthesize and analyze derivatives of 3,7-dideazaxanthine to investigate their potential as enzyme inhibitors, particularly targeting xanthine oxidase. [, , ]
Q2: What are the key structural features of this compound derivatives and their influence on activity?
A2: The presence or absence of specific substituents on the core structure of 3,7-dideazaxanthine significantly impacts its interaction with xanthine oxidase. [] For example, the 5-methyl derivative shows inhibitory activity, while the 1-oxa-1,3,7-trideazaxanthine derivative does not. [] This suggests that modifications to the core structure can drastically alter the binding affinity and inhibitory potential of these compounds. Further research exploring structure-activity relationships is crucial for designing more potent and selective xanthine oxidase inhibitors based on this scaffold.
Q3: What synthetic routes are available for producing this compound and its derivatives?
A3: Researchers have successfully synthesized 3,7-dideazaxanthine and its derivatives from readily available starting materials. [, ] One common approach involves utilizing 3-alkoxycarbonylpyrrole-2-acetates as precursors. [] For instance, 3,7-dideazaxanthine and its 5-methyl derivative were synthesized using this strategy. [] Additionally, 3-carboxypyrrole-2-acetic acid served as the starting material for synthesizing the 1-oxa-1,3,7-trideazaxanthine derivative. [] These established synthetic routes allow for the preparation of a diverse library of 3,7-dideazaxanthine analogs for further biological evaluation and drug discovery efforts.
Q4: Are there any notable chemical reactions associated with this compound?
A4: Beyond their synthesis, these compounds exhibit interesting reactivity. For example, chlorination of 3,7-dideazaxanthine and its 5-methyl derivative using phenylphosphonic dichloride leads to the formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (2,6-dichloro-3,7-dideazapurine). [] Intriguingly, this reaction results in the demethylation of the 5-methyl derivative. [] Further investigation into this demethylation mechanism could provide insights into new synthetic strategies. Furthermore, catalytic reduction of the dichloro derivative yielded 1H-pyrrolo[3,2-c]-pyridine. [] These reactions highlight the versatility of 3,7-dideazaxanthine derivatives as valuable building blocks for synthesizing a diverse range of nitrogen-containing heterocycles with potential biological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


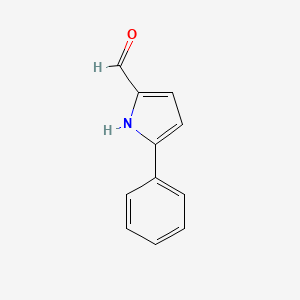

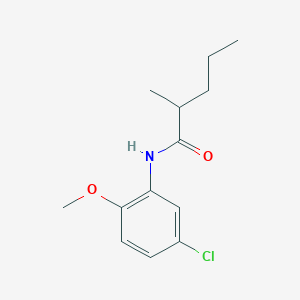
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1606292.png)
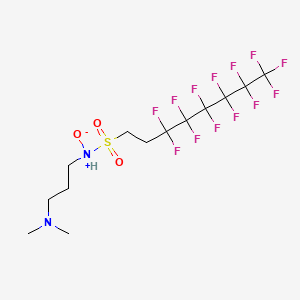
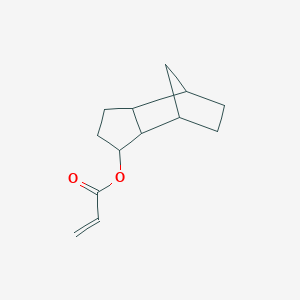
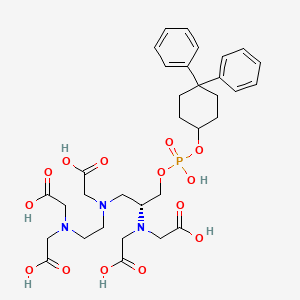

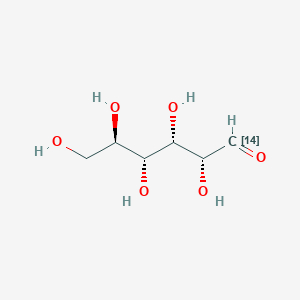

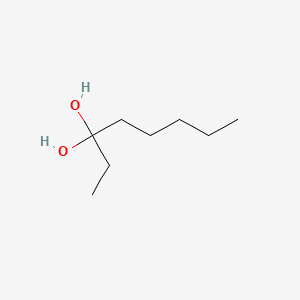
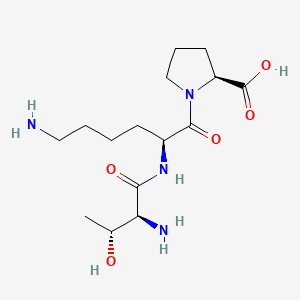
![Benzenesulfonic acid,4-[(3-amino-4-methylbenzoyl)amino]-](/img/structure/B1606309.png)

